N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-16(15-6-9-19-23-15)18-12-17(21,13-4-2-1-3-5-13)14-7-10-22-11-8-14/h1-6,9,14,21H,7-8,10-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJRDXGFPCCRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC=NO2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the tetrahydropyran moiety and the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Isoxazole Ring Formation: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via the reaction of alcohols with 3,4-dihydropyran in the presence of an acid catalyst.
Formation of Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
The following table highlights key structural differences between the target compound and analogous oxazole-carboxamide derivatives:
Key Observations :
- Positional Isomerism : The target compound’s carboxamide group at the 5-position of the oxazole ring contrasts with analogs like those in and , which feature 4-carboxamide substitution. This positional difference may alter binding affinity to biological targets .
- Hydrophilicity vs.
- Biological Implications: Halogenation (e.g., chloro groups in ) is associated with antimicrobial activity, while nitro-thiazole substitution () is common in antiparasitic agents.
Pharmacokinetic and Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from structurally related molecules:
- LogP : The oxan-4-yl and hydroxy groups likely lower the logP (partition coefficient) compared to halogenated analogs (e.g., : logP ~3.5 estimated). This may reduce CNS penetration but improve renal excretion .
- Metabolic Stability : The tetrahydropyran (oxane) moiety may enhance metabolic stability by resisting oxidative degradation, a feature observed in drugs like navacaprant (), which contains a similar oxadiazole-thiazole scaffold .
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an oxazole ring and a phenylethyl moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that compounds with oxazole and oxadiazole scaffolds exhibit significant anticancer activity. For example, derivatives of 1,2,4-oxadiazole have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 1 | HeLa | 92.4 |
| 1 | CXF HT-29 | 2.76 |
| 1 | PXF 1752 | 9.27 |
The above table summarizes findings from studies on related compounds where modifications led to enhanced antitumor activity against specific cell lines .
The biological activity of this compound may involve several mechanisms:
- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerases, enzymes crucial for DNA replication and transcription.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Inhibition of Angiogenesis : Compounds in this class may also inhibit the formation of new blood vessels, a critical factor in tumor growth.
Study on Antiproliferative Activity
A study conducted on a library of oxadiazole derivatives revealed that certain modifications significantly increased antiproliferative effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The results indicated that specific substitutions on the oxadiazole ring could enhance cytotoxicity and selectivity towards cancer cells .
Q & A
Q. How can researchers optimize the synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-5-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Stepwise Cyclization : Use dehydrating agents (e.g., POCl₃) to form oxazole rings, as seen in similar oxadiazole syntheses .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, while acetonitrile improves selectivity .
- Catalytic Systems : Sodium hydride or potassium carbonate aids in deprotonation during carboxamide bond formation .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product suppression .
- Purification : Column chromatography or recrystallization using ethanol/water mixtures ensures high purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxazole ring and hydroxy-substituted ethyl backbone .
- HPLC : Reversed-phase HPLC with a C18 column monitors purity and identifies byproducts .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- First Aid :
- Skin Contact : Rinse immediately with water; seek medical attention if irritation persists.
- Eye Exposure : Flush with saline solution for 15 minutes.
- Ingestion : Rinse mouth and consult poison control.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
Advanced Research Questions
Q. How do structural modifications influence the bioactivity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Oxan-4-yl Group : Enhances solubility and metabolic stability compared to non-cyclic ether analogs .
- Phenyl Substituents : Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring improve binding affinity to kinase targets .
- Hydroxyethyl Linker : Hydrogen bonding with catalytic residues in enzymes (e.g., ATP-binding pockets) increases inhibitory potency .
Table 1 : Key SAR Observations
| Modification | Bioactivity Impact | Reference |
|---|---|---|
| Oxan-4-yl replacement | Reduced solubility | |
| Fluorinated phenyl | Enhanced kinase inhibition (IC₅₀ ↓) | |
| Hydroxyethyl deletion | Loss of hydrogen bonding |
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
- Cellular vs. Enzymatic Models : Validate hits in both cell-based (e.g., cytotoxicity assays) and cell-free (e.g., recombinant enzyme) systems .
- Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
- Data Harmonization : Apply meta-analysis tools (e.g., Forest plots) to reconcile divergent results .
Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the oxazole ring with 1,2,4-oxadiazole to enhance metabolic stability .
- Prodrug Design : Introduce ester prodrug moieties at the hydroxy group to improve oral bioavailability .
- Molecular Modeling : Docking studies (e.g., AutoDock Vina) guide modifications to reduce CYP3A4-mediated metabolism .
- In Vivo PK Studies : Monitor plasma half-life and tissue distribution in rodent models to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
